(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate
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Overview
Description
“(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate” is a chemical compound. It is a substituted bis-Tetrahydrofuran (bis-THF) derivative . This compound has been investigated for its potential as an HIV-1 protease inhibitor .
Synthesis Analysis
The synthesis of optically active bis-THF and C4-substituted bis-THF ligands, which includes this compound, involves a [2,3]-sigmatropic rearrangement as the key step . This process provides convenient access to a number of substituted bis-THF derivatives .
Chemical Reactions Analysis
This compound, as a substituted bis-THF derivative, has been incorporated into a series of potent HIV-1 protease inhibitors . The exact chemical reactions involving this compound are not specified in the available resources.
Scientific Research Applications
Vasodilator Agent
Isosorbide, a derivative of this compound, functions predominantly as a nitrate-induced vasodilator .
Polyimide Film Development
A novel dianhydride containing this compound unit was synthesized to develop colorless and soluble polyimide films .
Synthesis of Gemini Salts
Quaternary diammonium salts derivatives of this compound were synthesized for potential use in antimicrobial and cytotoxic activities .
Monophosphorylated Derivatives
Efficient procedures were developed for the synthesis of monophosphorylated derivatives of this compound, which are of interest as compounds bearing different phosphorus-containing fragments on a three-dimensional matrix having an inner chiral cavity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[(3R,3aS,6R,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O8S2/c1-17(9,10)15-5-3-13-8-6(4-14-7(5)8)16-18(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHDLWAMOHQNTF-WCTZXXKLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1COC2C1OCC2OS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2OS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate | |
CAS RN |
24808-23-9 |
Source
|
Record name | NSC83403 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC33695 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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